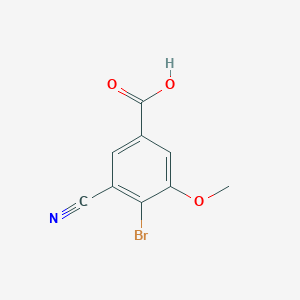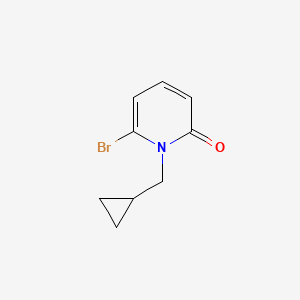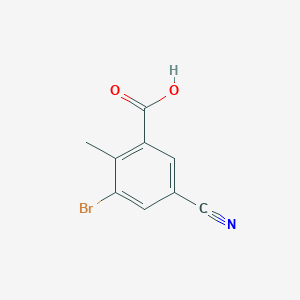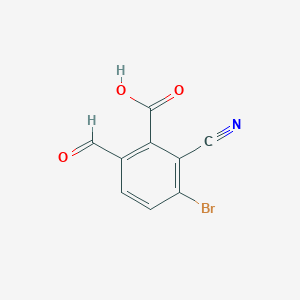![molecular formula C9H13N3O2S B1415677 ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate CAS No. 1105190-33-7](/img/structure/B1415677.png)
ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate
Vue d'ensemble
Description
Ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is a chemical compound that belongs to the class of thienopyrazole derivatives. It has a molecular formula of C9H13N3O2S, an average mass of 227.283 Da, and a monoisotopic mass of 227.072845 Da .
Molecular Structure Analysis
The molecular structure of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate is characterized by the presence of a thienopyrazole ring, which is a fused five-membered thiophene and pyrazole ring system. The molecule also contains an ethyl acetate moiety .Chemical Reactions Analysis
The specific chemical reactions involving ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate are not detailed in the available sources .Physical And Chemical Properties Analysis
The physical and chemical properties of ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate, such as its melting point, boiling point, solubility, and stability, are not detailed in the available sources .Applications De Recherche Scientifique
1. Application in Polymer Synthesis
- Summary of Application : Thieno[3,4-c]pyrrole-4,6-dione (TPD) units have been used to construct conjugated polymers for application in fullerene and non-fullerene based OSCs . These polymers were synthesized by direct CH–CH arylation polymerization of thieno [3,4-c]pyrrole-4,6-dione or pyromellitic diimide derivatives .
- Methods of Application : The method involves direct CH–CH arylation polymerization of thieno [3,4-c]pyrrole-4,6-dione or pyromellitic diimide derivatives .
- Results or Outcomes : The synthesized homopolymers showed band gaps in the range of 2.13 - 2.08 eV. The thin film transistor for one of the polymers prepared by the eutectic-melt-assisted nanoimprinting method achieved an electron mobility of 2.11 x 10−3 cm2s−1V−1 .
2. Application in Synthesis of New Polycyclic Thieno[2,3-b]pyridine Derivatives
- Summary of Application : Ethyl 3-amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate has been used in the synthesis of new polycyclic thieno[2,3-b]pyridine derivatives .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of the synthesis was new polycyclic thieno[2,3-b]pyridine derivatives .
3. Application in Synthesis of Thienoindole Analogs
- Summary of Application : Thienoindole analogs, which are similar to the compound you mentioned, have been synthesized for a wide spectrum of biological activities such as antituberculosis, antitumor, antifungal, antibacterial, and human 5-HT5A receptor binding inhibition .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of the synthesis was new thienoindole analogs with potential biological activities .
4. Application in Material Chemistry and Chemical Engineering
- Summary of Application : Thienoindole analogs have found applications in material chemistry and chemical engineering . They are used for designing molecules for photosensitive and photovoltaic devices .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of the application was the development of new materials for photosensitive and photovoltaic devices .
5. Application in Photosensitive and Photovoltaic Devices
- Summary of Application : Thienoindole analogs are an important type of p-extended electron-rich system, which can be used for designing molecules for photosensitive and photovoltaic devices .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of the application was the development of new materials for photosensitive and photovoltaic devices .
6. Application in Organic Electronic Applications
- Summary of Application : In the past few years, thienoindole analogs have been widely used in designing and engineering fused molecules for organic electronic applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcome of the application was the development of new materials for organic electronic applications .
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-2-14-8(13)3-12-9(10)6-4-15-5-7(6)11-12/h2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBCOINVIMRHES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C2CSCC2=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















